TMI-1: A Technical Guide to a Dual Inhibitor of TACE and MMPs
TMI-1: A Technical Guide to a Dual Inhibitor of TACE and MMPs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of TMI-1, a potent, orally bioavailable dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and several matrix metalloproteinases (MMPs). TMI-1, identified through a structure-based design approach, has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis and cancer.[1][2] This document details the discovery, synthesis, mechanism of action, and key biological data of TMI-1. It includes comprehensive experimental protocols for its synthesis and evaluation, alongside visualizations of relevant biological pathways and experimental workflows to support further research and development.
Introduction
Tumor Necrosis Factor-α (TNF-α) is a critical pro-inflammatory cytokine implicated in a range of autoimmune diseases, most notably rheumatoid arthritis.[1] The soluble, active form of TNF-α is released from its membrane-bound precursor by the proteolytic activity of TACE.[1] Consequently, inhibiting TACE presents a compelling therapeutic strategy for inflammatory disorders. TMI-1, with the chemical name (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide, was developed as a potent inhibitor of TACE.[2] Furthermore, TMI-1 exhibits inhibitory activity against several matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and implicated in the pathogenesis of arthritis and cancer.[1][2] This dual inhibitory action suggests a broader therapeutic potential for TMI-1.
TMI-1 Compound Profile
| Property | Value | Reference |
| Chemical Name | (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide | [2] |
| Molecular Formula | C₁₇H₂₂N₂O₅S₂ | [2] |
| Molecular Weight | 398.49 g/mol | [2] |
| CAS Number | 287403-39-8 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM) | [2] |
Mechanism of Action
TMI-1 functions as a dual inhibitor of TACE and various MMPs.[1] Its mechanism of action is centered on the hydroxamate moiety, which chelates the active site zinc ion essential for the catalytic activity of these metalloproteinases. By binding to the zinc atom, TMI-1 effectively blocks the enzymatic cleavage of their respective substrates.
Inhibition of TACE and TNF-α Release
TMI-1 inhibits TACE, thereby preventing the proteolytic cleavage of membrane-bound pro-TNF-α into its soluble, active 17-kDa form.[1] This leads to a reduction in the levels of circulating TNF-α, a key mediator of inflammation. The inhibition of TNF-α secretion by TMI-1 is selective, as it does not affect the secretion of other proinflammatory cytokines such as IL-1β, IL-6, and IL-8.[1]
Caption: TMI-1 Inhibition of TACE-mediated TNF-α Release.
Inhibition of Matrix Metalloproteinases
In addition to TACE, TMI-1 inhibits a range of MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, MMP-13, and MMP-14.[2] These enzymes are involved in the degradation of extracellular matrix components, a process that is dysregulated in conditions like rheumatoid arthritis (cartilage destruction) and cancer (invasion and metastasis).
Quantitative Biological Data
The inhibitory potency of TMI-1 against various TACE and MMP enzymes has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Enzyme | IC₅₀ (nM) | Reference |
| MMP-13 | 3 | [2] |
| MMP-2 | 4.7 | [2] |
| MMP-1 | 6.6 | [2] |
| ADAM17 (TACE) | 8.4 | [2] |
| MMP-9 | 12 | [2] |
| MMP-7 | 26 | [2] |
| MMP-14 | 26 | [2] |
Synthesis of TMI-1
While the seminal paper by Zhang et al. (2004) does not provide a detailed synthesis protocol, the synthesis of related thiomorpholine hydroxamate inhibitors has been described. The following represents a plausible synthetic route for TMI-1 based on established organic chemistry principles and published procedures for analogous compounds.
Caption: Plausible Synthetic Workflow for TMI-1.
Detailed Synthetic Protocol
Step 1: Sulfonylation of the Thiomorpholine Core
-
To a solution of the starting (3S)-2,2-dimethylthiomorpholine-3-carboxamide in a suitable aprotic solvent (e.g., dichloromethane), add a non-nucleophilic base (e.g., triethylamine).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of 4-(2-butyn-1-yloxy)benzene-1-sulfonyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the sulfonamide intermediate.
Step 2: Hydroxamate Formation
-
Dissolve the sulfonamide intermediate in a suitable solvent mixture (e.g., methanol/dichloromethane).
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford TMI-1.
Experimental Protocols
TACE and MMP Inhibition Assays (Fluorogenic Substrate)
This protocol describes a general method for determining the IC₅₀ values of TMI-1 against TACE and various MMPs using a fluorogenic peptide substrate.
Caption: General Workflow for TACE/MMP Inhibition Assay.
Materials:
-
Recombinant human TACE or MMP enzyme
-
Fluorogenic peptide substrate specific for the enzyme
-
TMI-1
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of TMI-1 in assay buffer.
-
In a 96-well plate, add the assay buffer, the specific enzyme, and the TMI-1 dilutions. Include wells with enzyme and buffer only (positive control) and buffer only (background).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each TMI-1 concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the TMI-1 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Assay for TNF-α Secretion
This protocol details an in vitro cell-based assay to measure the inhibitory effect of TMI-1 on lipopolysaccharide (LPS)-induced TNF-α secretion from a human monocytic cell line (e.g., THP-1).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
TMI-1
-
Human TNF-α ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 24-well plate. For differentiation into macrophage-like cells, treat with PMA (e.g., 100 ng/mL) for 48-72 hours, followed by a wash and 24 hours in fresh media.
-
Pre-treat the cells with various concentrations of TMI-1 for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.
-
Incubate for 4-6 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α secretion for each TMI-1 concentration compared to the LPS-stimulated control.
-
Determine the IC₅₀ value by plotting percent inhibition versus TMI-1 concentration.
Preclinical Efficacy
TMI-1 has demonstrated significant efficacy in animal models of disease. In a mouse model of collagen-induced arthritis, oral administration of TMI-1 led to a dose-dependent reduction in the clinical severity of the disease.[1] Furthermore, TMI-1 has shown cytotoxic activity against various tumor cell lines and has been shown to induce apoptosis in breast cancer models.
Conclusion
TMI-1 is a potent dual inhibitor of TACE and several MMPs with promising therapeutic potential for the treatment of inflammatory diseases and cancer. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological evaluation, including detailed experimental protocols. The data and methodologies presented herein are intended to facilitate further research and development of TMI-1 and related compounds.
